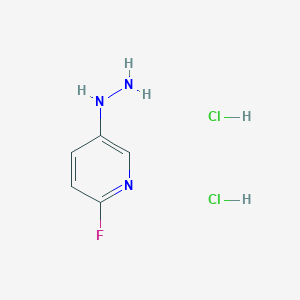

(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride

Description

(6-Fluoropyridin-3-yl)hydrazine dihydrochloride is a fluorinated pyridine derivative with a hydrazine moiety, stabilized as a dihydrochloride salt. The dihydrochloride form improves solubility and stability, making it suitable for diverse applications, including pharmaceutical synthesis and chemical research .

Properties

IUPAC Name |

(6-fluoropyridin-3-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3.2ClH/c6-5-2-1-4(9-7)3-8-5;;/h1-3,9H,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSRUTVYXWVGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride typically involves the reaction of 6-fluoropyridine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate the interactions of hydrazine derivatives with biological molecules. It can serve as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry: The compound finds applications in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

Key Observations:

- Fluorine and chlorine substituents increase electronegativity, enhancing reactivity in cross-coupling reactions compared to methoxy groups .

- The dihydrochloride form improves aqueous solubility (e.g., hydrazine dihydrochloride’s use in colloid synthesis ), whereas methyl substituents in 1,2-dimethylhydrazine dihydrochloride correlate with carcinogenicity .

Biological Activity

(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride is a chemical compound characterized by a hydrazine functional group attached to a fluorinated pyridine ring. Its molecular formula is C5H7ClF N3, and it has a molecular weight of approximately 163.58 g/mol. The presence of the fluorine atom at the 6-position enhances its biological activity, making it a significant compound in medicinal chemistry and organic synthesis.

Biological Significance

Research indicates that hydrazine derivatives, including this compound, exhibit diverse biological activities. These activities are primarily attributed to the hydrazine moiety, which allows for interactions with various biological targets. Notably, compounds with similar structures have shown potential in therapeutic applications such as:

- Antimicrobial Activity : Many hydrazone derivatives demonstrate significant antibacterial and antifungal properties.

- Anticancer Activity : Some studies have reported that hydrazone derivatives can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Hydrazines are also noted for their anti-inflammatory properties.

While specific mechanisms of action for this compound have not been fully elucidated, it is hypothesized that its biological activity may involve the formation of free radicals during metabolism, which can interact with cellular components leading to therapeutic effects or toxicity .

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(5-Fluoropyridin-3-yl)hydrazine | C5H7ClFN3 | Antimicrobial |

| 2-(6-Methylpyridin-3-yl)hydrazine | C6H8ClN3 | Anticancer |

| 2-(4-Chloropyridin-3-yl)hydrazine | C5H7ClClN3 | Anti-inflammatory |

The unique fluorination at the 6-position in this compound may enhance its reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that certain hydrazone derivatives exhibited IC50 values ranging from 4 to 17 μM against various cancer cell lines, indicating promising anticancer potential .

- Antimicrobial Properties : In another investigation, several hydrazone derivatives were tested against Staphylococcus aureus and Candida albicans, showing significant inhibitory effects with minimum inhibitory concentration (MIC) values as low as 125 μg/mL .

- Mechanistic Studies : Research into the metabolic pathways of hydrazines suggests that they can produce free radicals which may contribute to their biological activity and toxicity . This highlights the importance of understanding the pharmacokinetics and dynamics of this compound.

Q & A

Basic Questions

Q. What are the established synthetic routes for (6-Fluoropyridin-3-yl)hydrazine dihydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves reacting fluorinated pyridine derivatives with hydrazine under acidic conditions. For example, analogous syntheses (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) start with halogenated pyridine precursors, followed by hydrazine substitution and dihydrochloride salt formation via HCl treatment . To optimize purity, recrystallization from ethanol-water mixtures is recommended, as demonstrated in hydrazine dihydrochloride purification protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm fluoropyridine ring substitution patterns and hydrazine proton integration. For example, in triazole derivatives, hydrazine protons appear as broad singlets at δ 4.5–5.5 ppm .

- FT-IR : Identify N–H stretches (~3200–3400 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₅H₆ClF₂N₃) and isotopic patterns consistent with fluorine and chlorine .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store desiccated at –20°C in amber glass vials to prevent hydrolysis and photodegradation. Hydrazine dihydrochloride analogs are hygroscopic and degrade in humid conditions; argon/vacuum sealing is advised .

Q. What are common reaction pathways for this hydrazine derivative in organic synthesis?

- Methodological Answer :

- Condensation with carbonyls : React with aldehydes/ketones to form hydrazones, as shown in phenylhydrazine-benzaldehyde condensations .

- Cycloadditions : Participate in [3+2] or [3+3] cycloadditions to generate heterocycles like pyrazoles or triazoles (e.g., triazole-3-thiol derivatives from hydrazide-isothiocyanate reactions) .

Advanced Research Questions

Q. How can this compound be derivatized to generate fluorinated heterocyclic libraries for drug discovery?

- Methodological Answer :

- Step 1 : React with α,β-unsaturated carbonyls to form dihydropyrazoles via [3+2] cycloadditions, as demonstrated in fluorinated fragment libraries .

- Step 2 : Functionalize via alkylation or amidation (e.g., using formaldehyde and secondary amines to introduce morpholino/piperazino groups) .

- Step 3 : Screen for bioactivity using SPR or enzymatic assays, leveraging fluorine’s electronic effects for target binding .

Q. What advanced analytical methods resolve ambiguities in hydrazine derivative quantification?

- Methodological Answer :

- HPLC-UV/Vis : Use p-dimethylaminobenzaldehyde (DMAB) derivatization at 458 nm for selective hydrazine detection, as validated in hydrazine dihydrochloride analysis .

- Cross-Validation : Compare NMR integration (hydrazine protons) with titration (e.g., iodometric) to address discrepancies in purity assessments .

Q. How does pH influence the stability of (6-Fluoropyridin-3-yl)hydrazine dihydrochloride in aqueous solutions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Stable due to protonated hydrazine (resists oxidation). Use 0.12 M HCl for stock solutions, as shown in hydrazine dihydrochloride stability studies .

- Neutral/Alkaline Conditions : Rapid degradation via oxidation to N₂ or reaction with dissolved O₂. Monitor via UV kinetics at 250 nm .

Q. How to address contradictions in reported reaction yields for hydrazine-derived heterocycles?

- Methodological Answer :

- Variable Control : Ensure strict anhydrous conditions—trace water promotes hydrolysis in cycloadditions .

- By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization or over-oxidation) and optimize stoichiometry .

- Reaction Monitoring : Employ in-situ FT-IR or Raman to track intermediate formation and adjust reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.